molecular formula C16H14N2O2S B8184061 8-Benzenesulfonyl-1,2,3,8-tetrahydro-2,8-diaza-cyclopenta[a]indene

8-Benzenesulfonyl-1,2,3,8-tetrahydro-2,8-diaza-cyclopenta[a]indene

Cat. No.: B8184061
M. Wt: 298.4 g/mol
InChI Key: AFUQBNMKMWPPAH-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-2,3-dihydro-1H-pyrrolo[3,4-b]indole is a heterocyclic compound that features a fused indole and pyrrole ring system with a benzenesulfonyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzenesulfonyl-1,2,3,8-tetrahydro-2,8-diaza-cyclopenta[a]indene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-(Benzenesulfonyl)-2,3-dihydro-1H-pyrrolo[3,4-b]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield the corresponding reduced forms.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Benzenesulfonyl)-2,3-dihydro-1H-pyrrolo[3,4-b]indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Benzenesulfonyl-1,2,3,8-tetrahydro-2,8-diaza-cyclopenta[a]indene involves its interaction with specific molecular targets. The benzenesulfonyl group can act as a pharmacophore, interacting with enzymes or receptors to modulate their activity. The indole ring system can participate in π-π stacking interactions and hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

  • 1-(4-Chloro-benzenesulfonyl)-2,3-dihydro-1H-indole
  • 2,7-Dimethyl-3,4-dihydro-1H-pyrrolo[3,4-b]indole
  • 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole

Comparison: 4-(Benzenesulfonyl)-2,3-dihydro-1H-pyrrolo[3,4-b]indole is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and solubility, making it a valuable scaffold for drug development and material science applications .

Properties

IUPAC Name

4-(benzenesulfonyl)-2,3-dihydro-1H-pyrrolo[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-21(20,12-6-2-1-3-7-12)18-15-9-5-4-8-13(15)14-10-17-11-16(14)18/h1-9,17H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUQBNMKMWPPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N(C3=CC=CC=C23)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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